Selectivity Profile: Bmpr2-IN-1 Achieves S35 0.01 in 468-Kinase Panel, Surpassing Promiscuous Acyclic Precursor
Bmpr2-IN-1 demonstrates exceptional selectivity for BMPR2 compared to its acyclic precursor 1. When screened at 1 µM against a panel of 468 kinases, Bmpr2-IN-1 exhibited a selectivity score (S35) of 0.01, meaning it engaged only ~1% of kinases in the panel [1]. In stark contrast, the acyclic lead compound 1 is highly promiscuous, stabilizing 41 kinases with ΔTm >5 °C in DSF assays [1]. This selectivity enhancement is a direct consequence of macrocyclization, which restricts conformational flexibility [1].
| Evidence Dimension | Kinase selectivity (S35 score at 1 µM) |
|---|---|
| Target Compound Data | S35 = 0.01 (screened at 1 µM against 468 kinases) |
| Comparator Or Baseline | Acyclic precursor 1 (S35 not reported; promiscuous with 41 kinases stabilized at ΔTm >5 °C) |
| Quantified Difference | Bmpr2-IN-1 engages ~99% fewer kinases than the promiscuous precursor 1 based on DSF panel breadth. |
| Conditions | ScanMAX KINOMEscan assay (Eurofins) at 1 µM for Bmpr2-IN-1; DSF assay for precursor 1. |
Why This Matters
This selectivity metric enables confident attribution of biological effects to BMPR2 inhibition, reducing confounding off-target activity in mechanistic studies.
- [1] Amrhein, J. A., Wang, G., Berger, B.-T., Berger, L. M., Kalampaliki, A. D., Krämer, A., Knapp, S., & Hanke, T. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833–840. View Source
